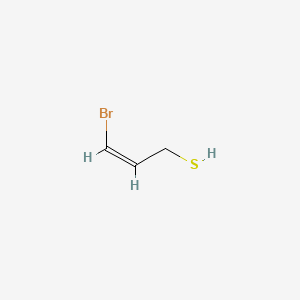
(2Z)-3-bromoprop-2-ene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-bromoprop-2-ene-1-thiol: is an organic compound characterized by the presence of a bromine atom, a thiol group, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-bromoprop-2-ene-1-thiol can be achieved through several methods. One common approach involves the bromomethylation of thiols using paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as a bromine source . This method is advantageous as it minimizes the generation of highly toxic byproducts.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of thiols with brominating agents under controlled conditions to ensure high yield and purity. The use of hydrogen bromide gas or concentrated aqueous hydrobromic acid along with a formaldehyde source is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: (2Z)-3-bromoprop-2-ene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding alkene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alkenes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2Z)-3-bromoprop-2-ene-1-thiol is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds and heterocycles .
Biology: In biological research, this compound is used to study the reactivity of thiol groups and their interactions with other biomolecules.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-3-bromoprop-2-ene-1-thiol involves its reactivity with nucleophiles and electrophiles. The thiol group can form covalent bonds with various molecular targets, while the bromine atom can participate in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Uniqueness: (2Z)-3-bromoprop-2-ene-1-thiol is unique due to its combination of a bromine atom, a thiol group, and a double bond, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C3H5BrS |
|---|---|
Molecular Weight |
153.04 g/mol |
IUPAC Name |
(Z)-3-bromoprop-2-ene-1-thiol |
InChI |
InChI=1S/C3H5BrS/c4-2-1-3-5/h1-2,5H,3H2/b2-1- |
InChI Key |
GGQUOESKWZAONO-UPHRSURJSA-N |
Isomeric SMILES |
C(/C=C\Br)S |
Canonical SMILES |
C(C=CBr)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















